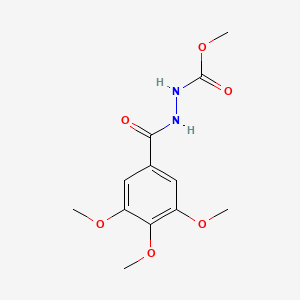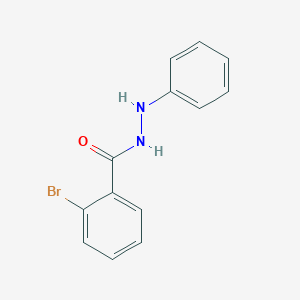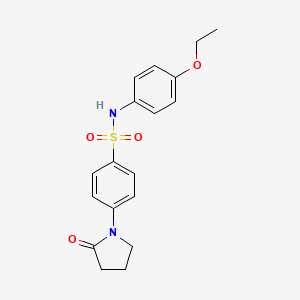
methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate, also known as TMBHC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and inflammation. methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote inflammation. methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell growth.
Biochemical and Physiological Effects
methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of tumor cells, and reduce inflammation in animal models. methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has also been found to have insecticidal properties, which could be useful in the development of new pesticides.
実験室実験の利点と制限
Methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its ability to selectively inhibit certain enzymes and signaling pathways. However, methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate. One area of interest is the development of new cancer therapies based on methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate or its derivatives. Another area of interest is the development of new insecticides based on methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate. Additionally, further research is needed to fully understand the mechanism of action of methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate and its potential applications in other fields, such as materials science.
合成法
Methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate can be synthesized through a multistep process, starting with the reaction of 3,4,5-trimethoxybenzoyl chloride with hydrazine hydrate to form 3,4,5-trimethoxybenzoyl hydrazine. The resulting compound is then reacted with methyl chloroformate to produce methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate.
科学的研究の応用
Methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been shown to exhibit anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new cancer therapies. In agriculture, methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been found to have insecticidal properties, which could be useful in the development of new pesticides. In materials science, methyl 2-(3,4,5-trimethoxybenzoyl)hydrazinecarboxylate has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
methyl N-[(3,4,5-trimethoxybenzoyl)amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6/c1-17-8-5-7(6-9(18-2)10(8)19-3)11(15)13-14-12(16)20-4/h5-6H,1-4H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFPYWVNABCQPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3,4,5-trimethoxybenzoyl)-1-hydrazinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5706733.png)
![N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5706736.png)

![{4-[(4-iodobenzyl)oxy]phenyl}methanol](/img/structure/B5706747.png)


![1-(4-chlorophenyl)-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5706763.png)



![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706786.png)
![4-ethyl-7-[(2,3,5,6-tetramethylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5706790.png)

![3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5706797.png)